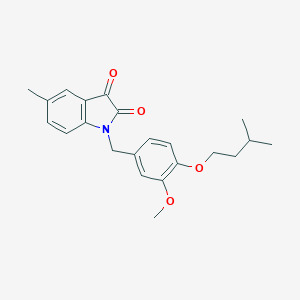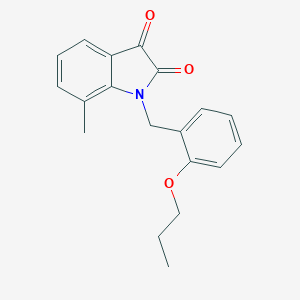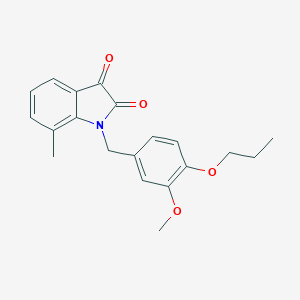![molecular formula C18H17NO3 B367206 1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-74-6](/img/structure/B367206.png)
1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound belongs to the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 is a potent agonist of the CB1 and CB2 receptors and has been shown to produce similar effects to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
科学的研究の応用
Crystal Structure and Molecular Interactions
- The study of the crystal structure and molecular interactions of related indole derivatives, such as 1-Propyl-1H-indole-2,3-dione, provides insights into their potential applications in materials science and crystal engineering. These compounds exhibit specific molecular geometries and intermolecular hydrogen bonding, which could be relevant for designing new materials with desired properties (Qachchachi et al., 2016).
Anticorrosion and Antibacterial Properties
- Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial activities. These compounds can serve as effective corrosion inhibitors for metals in acidic environments and have shown potential in microbiologically influenced corrosion studies. This suggests a possible application in the protection of materials against corrosion and bacterial contamination (Yanhong Miao).
Synthetic Utility in Organic Chemistry
- Indole-2,3-dione and its derivatives are versatile substrates in organic synthesis, enabling the construction of a wide variety of heterocyclic compounds. This synthetic utility suggests their role in drug discovery and the development of novel organic materials (Garden & Pinto, 2001).
Optical Chemosensors
- Certain indole-2,3-dione compounds have been investigated for their potential as selective optical chemosensors, particularly for metal ions like Fe3+. This application is significant in environmental monitoring and analytical chemistry for detecting metal ion pollutants or imbalances (Fahmi et al., 2019).
Antitumor Activity
- Research on indolequinone compounds, such as EO9, has revealed their potential in cancer therapy due to their mechanism of action and antitumor profile. These compounds are activated by reductive enzymes, which are often elevated in tumors, suggesting their utility in targeted cancer treatments (Smitskamp-Wilms et al., 1996).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a variety of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOTPXSSAJDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)



![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367154.png)